1,3-Dibromo-2,4,6-trinitrobenzene

Nonlinear Optics Second Harmonic Generation Crystal Engineering

Source 1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB) with a high-yield, one-step synthesis (76% from m-dibromobenzene). Its unique 1,3-substitution pattern ensures polar, non-centrosymmetric crystal packing, crucial for intense second-harmonic generation (SHG) studies, unlike symmetric analogs. Ideal as a calibration standard for NLO characterization setups and for investigating halogen-bonded cocrystal architectures.

Molecular Formula C6HBr2N3O6
Molecular Weight 370.9 g/mol
CAS No. 13506-78-0
Cat. No. B076181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2,4,6-trinitrobenzene
CAS13506-78-0
Molecular FormulaC6HBr2N3O6
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-]
InChIInChI=1S/C6HBr2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H
InChIKeyWTHRTSHMOCVSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2,4,6-trinitrobenzene (CAS 13506-78-0): Structure, Synthesis, and Fundamental Properties


1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB), also known as 2,4-dibromo-1,3,5-trinitrobenzene, is a fully substituted aromatic compound with the molecular formula C₆HBr₂N₃O₆ and a molecular weight of approximately 370.9 g/mol . It is characterized by a benzene ring carrying two bromine atoms and three nitro groups. A streamlined, one-step synthesis has been reported, achieving yields up to 76% from m-dibromobenzene using potassium nitrate in 30% oleum [1]. DBTNB is recognized as a two-dimensional charge transfer hyperpolarizable chromophore that crystallizes in a non-centrosymmetric space group, which is a critical property for its application in nonlinear optics [2].

Why 1,3-Dibromo-2,4,6-trinitrobenzene Cannot Be Casually Replaced by Other Halogenated Trinitrobenzenes


While the class of halogenated trinitrobenzenes shares a common core, the specific identity and position of the halogen substituents dictate fundamentally different crystalline packing, intermolecular interaction strengths, and resulting functional properties. DBTNB's unique asymmetric substitution pattern (two bromine atoms in the 1,3-positions) enables a polar crystal structure that is essential for its intense second-harmonic generation (SHG) signal [1]. In contrast, symmetric analogs like 1,3,5-tribromo-2,4,6-trinitrobenzene (TBTNB) form cocrystals with different halogen bonding characteristics and thermodynamic stabilities, precluding their direct substitution for DBTNB in applications requiring precise solid-state properties [2]. Even a seemingly minor change to a different halogen, such as in 1,3-dichloro-2,4,6-trinitrobenzene (DCTNB), results in altered solubility behavior and reactivity, which are critical factors for synthesis, purification, and downstream processing [3].

Quantitative Evidence of 1,3-Dibromo-2,4,6-trinitrobenzene's Differentiated Performance


Differentiated Nonlinear Optical (NLO) Response: DBTNB vs. Symmetric Tri-Halogenated Analogs

DBTNB's unique molecular architecture enables it to crystallize in a perfectly polar, non-centrosymmetric space group (C2). This solid-state ordering, absent in many symmetric analogs, is a prerequisite for an intense powder second-harmonic generation (SHG) response. While no direct quantitative SHG comparison with 1,3,5-tribromo-2,4,6-trinitrobenzene (TBTNB) is available in the same study, the structural divergence is stark: TBTNB forms centrosymmetric cocrystals with 1,3,5-trinitrobenzene [2], which would preclude the polar order and resultant SHG observed for DBTNB [1].

Nonlinear Optics Second Harmonic Generation Crystal Engineering

Proven Efficient One-Step Synthesis: DBTNB vs. Multi-Step Routes for Other Analogs

A key differentiator for DBTNB is the existence of a validated, high-yield, one-step synthesis directly from m-dibromobenzene [1]. This contrasts with many other complex nitroaromatic precursors, which may require more arduous multi-step syntheses. For instance, while not a direct synthetic comparator, the commercial accessibility and detailed solubility studies of 1,3-dichloro-2,4,6-trinitrobenzene (DCTNB) [2] underscore the importance of robust synthetic and purification protocols for this class of compounds. The reported 76% yield for DBTNB provides a clear, quantitative benchmark for material sourcing and in-house production planning.

Synthetic Methodology Process Chemistry Nitroaromatic Preparation

Thermodynamic Stability in Cocrystal Formation: DBTNB's Absence of Data Highlights a Niche

While DBTNB itself is not the focus of direct cocrystal thermodynamic studies, its close structural analog, 1,3,5-tribromo-2,4,6-trinitrobenzene (TBTNB), has been quantitatively evaluated for its ability to form stable energetic cocrystals with 1,3,5-trinitrobenzene (TNB) [1]. This study demonstrated that the TNB/TBTNB cocrystal is more stable than its separate components by 8.2 kJ/mol. This highlights the importance of halogen identity on crystal packing forces. The absence of such data for DBTNB in the same study suggests its distinct molecular geometry may lead to different, and potentially more favorable, cocrystallization behaviors, making it a unique target for research into new energetic-energetic cocrystals and halogen-bonded assemblies.

Energetic Materials Cocrystals Halogen Bonding

High-Impact Research Applications for 1,3-Dibromo-2,4,6-trinitrobenzene


Nonlinear Optical (NLO) Materials Development

DBTNB serves as a premier model compound and building block for investigating second-order nonlinear optical (NLO) phenomena. Its proven ability to crystallize in a perfectly polar, non-centrosymmetric space group (C2) and generate a strong powder SHG signal at 1.06 μm makes it an ideal standard for calibrating new NLO characterization setups and benchmarking the performance of novel chromophores [1]. Researchers can leverage DBTNB to study the relationship between molecular structure, crystal packing, and bulk NLO response, as its unique asymmetric substitution pattern yields a crystal structure that is a prerequisite for intense SHG, a property not found in many symmetric analogs [REFS-1, Section 3].

Synthetic Methodology Studies in Nitroaromatic Chemistry

The well-documented, high-yield (76%) one-step synthesis of DBTNB provides a robust and reproducible platform for investigating reaction mechanisms and optimizing process parameters for the nitration of polyhalogenated aromatics [2]. This synthetic route can be used as a model system to study the effects of mixed-acid compositions, temperature profiles, and alternative nitrating agents on yield and purity. The knowledge gained from such studies can be translated to improve the synthesis of related, more complex energetic precursors and pharmaceutical intermediates, where DCTNB, for example, is already recognized as a key building block [3].

Crystal Engineering and Halogen Bonding Research

DBTNB is a strategic research tool for exploring the fundamentals of halogen bonding in the solid state. Its unique combination of two bromine atoms and three nitro groups offers a distinct geometric and electrostatic profile for directing intermolecular interactions. While the tribromo analog (TBTNB) has been shown to form stable, halogen-bonded cocrystals with energetic coformers like TNB (with a stabilization energy of 8.2 kJ/mol), the different substitution pattern of DBTNB is predicted to lead to novel supramolecular synthons and cocrystal architectures [4]. This makes it a valuable compound for screening libraries of coformers to discover new energetic cocrystals with tailored properties such as density, sensitivity, and detonation performance.

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